molecular formula C19H22N2O2 B4974909 N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide

N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide

Cat. No. B4974909
M. Wt: 310.4 g/mol
InChI Key: KTALZDMBIXKCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide, also known as IBMA, is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is a white crystalline solid that is used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide involves the inhibition of the enzyme FAAH. This inhibition leads to an increase in endocannabinoid levels in the body, which has been shown to have various physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various effects such as pain relief, appetite regulation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects due to its inhibition of FAAH. It has been found to have analgesic effects, reducing pain in various animal models. It has also been found to have anxiolytic effects, reducing anxiety in animal models. Additionally, this compound has been found to have anti-inflammatory effects, reducing inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide in lab experiments is its potent inhibition of FAAH, which allows for the study of endocannabinoid signaling pathways. Additionally, this compound is a highly specific inhibitor of FAAH, which reduces the potential for off-target effects. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide. One area of research is the study of the effects of this compound on endocannabinoid signaling pathways in various disease states, such as chronic pain and anxiety disorders. Another area of research is the development of more soluble forms of this compound, which would allow for easier administration in experimental settings. Additionally, the development of more potent and selective FAAH inhibitors, based on the structure of this compound, could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide can be synthesized by reacting 4-isopropylbenzylamine with 4-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide has been used in various scientific research applications due to its unique properties. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels in the body, which has been shown to have various physiological effects.

properties

IUPAC Name

N'-(4-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13(2)16-8-6-15(7-9-16)12-20-18(22)19(23)21-17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALZDMBIXKCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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